molecular formula B B1234237 Bor-10 CAS No. 14798-12-0

Bor-10

Katalognummer: B1234237
CAS-Nummer: 14798-12-0
Molekulargewicht: 10.012937 g/mol
InChI-Schlüssel: ZOXJGFHDIHLPTG-BJUDXGSMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boron-10 is one of the two stable isotopes of the element boron, the other being boron-11. It is characterized by its atomic nucleus, which consists of five protons and five neutrons. Boron-10 is notable for its high neutron capture cross-section, making it highly effective in absorbing low-energy thermal neutrons . This property is particularly valuable in various scientific and industrial applications, including nuclear reactors and medical treatments.

Wirkmechanismus

Target of Action

Boron-10 (B-10) is a stable isotope of boron that has been used in various applications, particularly in the medical field . One of the primary targets of B-10 is cancer cells, specifically in the context of Boron Neutron Capture Therapy (BNCT) . In BNCT, B-10 is incorporated into compounds that are selectively taken up by tumor cells . Once inside the tumor cells, B-10 captures neutrons, leading to a nuclear fission reaction .

Mode of Action

The mode of action of B-10 involves its interaction with neutrons. When B-10 captures a neutron, it undergoes a nuclear fission reaction, producing alpha particles and lithium-7 . These particles have high linear energy transfer (LET), causing significant damage to the DNA of the cancer cells . This process is highly localized, minimizing damage to surrounding healthy tissue .

Biochemical Pathways

B-10’s action affects several biochemical pathways. It has been suggested that B-10 might play a role in regulating the expression of phosphorus transport genes in plants under low phosphorus conditions . Additionally, B-10 is involved in the formation of ester bonds between the borate anion and the apiose residues of two molecules of rhamnogalacturonan II (RGII), which is crucial for the structural integrity of plant cell walls .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of B-10 are largely dependent on the compound in which it is incorporated. For instance, in BNCT, B-10 is incorporated into compounds that are selectively taken up by tumor cells . The nuclear properties of B-10 include a half-life that is stable, a nuclear spin of 3+, and a magnetic dipole moment of 1.8004636 .

Result of Action

The result of B-10’s action is the destruction of cancer cells. The high LET particles produced by the nuclear fission reaction cause significant DNA damage, leading to cell death . This process is highly localized, minimizing damage to surrounding healthy tissue .

Action Environment

The action, efficacy, and stability of B-10 can be influenced by various environmental factors. For instance, the bioavailability of B-10 in plants is significantly influenced by the medium in which the plant is grown . In the context of BNCT, the delivery of neutrons to the site of the cancer can be challenging when tumors are located in deep organs . Furthermore, the effectiveness of BNCT is influenced by the ability to deliver sufficient amounts of the B-10 compound to the tumor cells .

Safety and Hazards

Boron-10 can be harmful if inhaled and can cause skin and eye irritation . It is suspected of damaging fertility or the unborn child through ingestion and may cause damage to organs through prolonged or repeated inhalation or ingestion .

Zukünftige Richtungen

The development of new accelerators has given a new impetus to the development of new drugs and treatment technologies using Boron Neutron Capture Therapy (BNCT) . The speedy implementation of this method in clinical practice will require the development of more selective boron delivery agents and an epithermal neutron beam with suitable characteristics .

Biochemische Analyse

Biochemical Properties

Boron-10 plays a crucial role in biochemical reactions, especially in the context of BNCT. In this therapy, Boron-10 is selectively accumulated in tumor cells and exposed to neutrons, resulting in a nuclear reaction that produces high-energy alpha particles and lithium nuclei . These particles cause localized damage to the tumor cells while sparing surrounding healthy tissue. Boron-10 interacts with various biomolecules, including enzymes and proteins, to facilitate its selective uptake and retention in tumor cells. For instance, Boron-10 can be delivered to tumor cells using boronophenylalanine, which is taken up by amino acid transporters .

Cellular Effects

Boron-10 exerts significant effects on various types of cells and cellular processes. In cancer cells, Boron-10 accumulation followed by neutron irradiation leads to cell death through the induction of double-strand breaks in DNA This process disrupts cell signaling pathways, alters gene expression, and impairs cellular metabolism In normal cells, the effects of Boron-10 are minimal due to its selective accumulation in tumor cells

Molecular Mechanism

The molecular mechanism of Boron-10 involves its interaction with neutrons to produce high-energy particles that cause cellular damage. Upon neutron capture, Boron-10 undergoes a nuclear reaction that generates alpha particles and lithium nuclei . These particles have high linear energy transfer (LET), which means they deposit a significant amount of energy over a short distance, leading to localized damage to cellular components, particularly DNA. This results in the inhibition of DNA replication and transcription, ultimately causing cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boron-10 can vary over time. Studies have shown that the concentration of Boron-10 in tumor cells can increase with prolonged exposure to boronophenylalanine . The stability and degradation of Boron-10 are also important factors to consider. Boron-10 remains stable under physiological conditions, but its distribution and retention in cells can change over time. Long-term effects of Boron-10 on cellular function have been observed in both in vitro and in vivo studies, with sustained accumulation leading to enhanced therapeutic outcomes in BNCT .

Dosage Effects in Animal Models

The effects of Boron-10 vary with different dosages in animal models. Studies have demonstrated that higher doses of Boron-10 lead to increased accumulation in tumor cells and enhanced therapeutic efficacy . There is a threshold beyond which the benefits plateau, and further increases in dosage do not result in significant improvements. At very high doses, Boron-10 can cause toxic effects, including damage to normal tissues. Therefore, optimizing the dosage is crucial to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Boron-10 is involved in various metabolic pathways, particularly those related to its uptake and retention in cells. The primary pathway involves the transport of Boron-10 into cells via amino acid transporters when delivered as boronophenylalanine Once inside the cell, Boron-10 can interact with various enzymes and cofactors, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of Boron-10 within cells and tissues are critical for its therapeutic efficacy. Boron-10 is transported into cells primarily through amino acid transporters when delivered as boronophenylalanine . Once inside the cell, Boron-10 can bind to various proteins and biomolecules, influencing its localization and accumulation. The distribution of Boron-10 within tissues is also influenced by factors such as blood-brain barrier permeability and the presence of specific transporters .

Subcellular Localization

The subcellular localization of Boron-10 is essential for its activity and function. Boron-10 can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, Boron-10 delivered as boronophenylalanine can accumulate in the cytoplasm and nucleus of tumor cells, where it exerts its therapeutic effects. The precise subcellular localization of Boron-10 and its impact on cellular function are areas of active research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Boron-10 can be enriched from natural boron, which contains approximately 19.9% boron-10 and 80.1% boron-11. The enrichment process typically involves chemical exchange reactions and rectification techniques. One common method is the preparation of boron-10 trifluoride, which is then converted to trimethyl borate-10 through chemical exchange rectification. The trimethyl borate-10 is subsequently hydrolyzed under controlled pH, temperature, and water-to-trimethyl borate-10 molar ratios to produce boric-10 acid .

Industrial Production Methods: Industrial production of boron-10 often involves large-scale separation processes. Techniques such as ion-exchange chromatography and distillation are employed to achieve high-purity boron-10. The production process is optimized to ensure a high yield of boron-10 with nuclear industrial purity grade .

Analyse Chemischer Reaktionen

Types of Reactions: Boron-10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Neutron Capture: Low-energy thermal neutrons are used in neutron capture reactions.

    Oxidation: Oxygen gas is used as the oxidizing agent in oxidation reactions.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Uniqueness of Boron-10: Boron-10’s high neutron capture cross-section and the ability to produce high-energy alpha particles and lithium-7 nuclei make it uniquely suited for applications in neutron capture therapy and neutron detection.

Eigenschaften

IUPAC Name

boron-10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/B/i1-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXJGFHDIHLPTG-BJUDXGSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[10B]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

10.0129369 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14798-12-0
Record name Boron, isotope of mass 10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014798120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

A filtered solution of barium hydroxide octahydrate reacted with an aqueous solution of boric acid to provide hydrated γ barium borate having a barium to boron ratio of 1:2 and having fine particle size. The hydrated γ barium borate was converted to the anhydrous γ form at about 300° to 400° C. Further heating to about 600° to 800° C. converted the product to β-BaB2O4. The conversion to the β-form is preferably during sintering of a ceramic dielectric composition to which the γ-BaB2O4 has been added as a flux.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A boron compound of the invention is prepared by adding 17,093 grams of octadecylamine and 15,362 grams of styrene oxide to a 65-liter, round-bottomed flask that contains 13 liters of tollene and 1 liter of water. The flask is fitted with a water-cooled condenser and placed in a heating mantle. The mixture thus formed is refluxed at a moderate rate for 24 hours. The reaction is cooled to room temperature and 4,033 grams of boric acid are added to the flask. Next, the flask is fitted with a Dean-Stark trap, topped with a water-cooled condenser and the reaction mixture is refluxed until water stops collecting in the trap. Toluene is distilled from the reaction product to an end-point temperature of 400° F. The reaction produces 34,183 grams of 1-hydroxy-3,7-diphenyl-5-octadecyl-5-aza-1-bora-2,8-dioxacyclooctane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

The product of the hydrocyanation of butadiene using a nickel catalyst and a boron promoter contains 2-methylglutaronitrile, adiponitrile, phenyl t-butylcatecholboronate, and other organo boron compounds such as triphenyl boron, phenyl boronic acid, its anhydride and its phenol and cresol esters. (The t-butylcatecholboronate is formed by the reaction of t-butylcatechol with a boron compound. The t-butylcatechol is an additive used to inhibit the polymerization of butadiene.) This mixture is combined with the alcohol (e.g. ethylene glycol) in at least stoichiometric quantity relative to boron, and the mixture is distilled using a column with sufficient stages to separate out purified adiponitrile as the bottoms, and a mixture of 2-methylglutaronitrile, any excess alcohol (e.g. ethylene glycol), phenol, cresols, and the newly formed boron-complex, (e.g. phenyl ethyleneglycolboronate) as the overheads. (The adiponitrile bottoms may contain some t-butylcatechol at this point, depending on the efficiency of the column.) The overhead mixture is then further distilled in a second column to remove low boilers consisting of any excess ethylene glycol, phenol, cresols, and phenyl ethyleneglycolboronate. 2-methylglutaronitrile is removed as the bottoms, which are then sent to a third column where pure 2-methylglutaronitrile is taken overhead. The bottoms from this last column consist of t-butylcatechol and a small amount of adiponitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cresol esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
phenyl t-butylcatecholboronate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
organo boron
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.